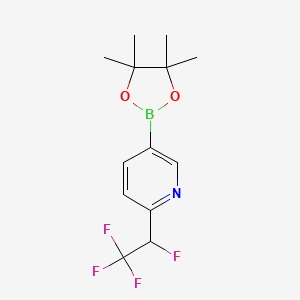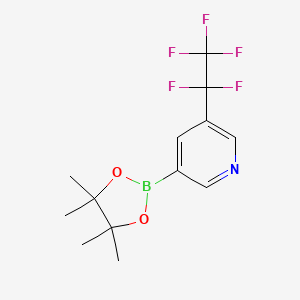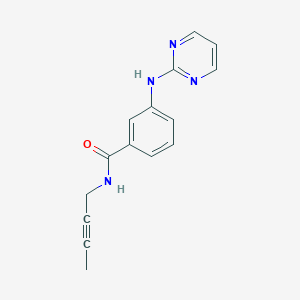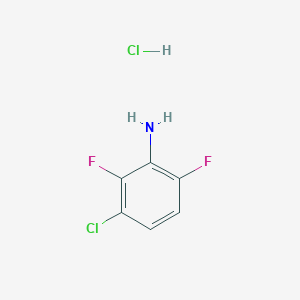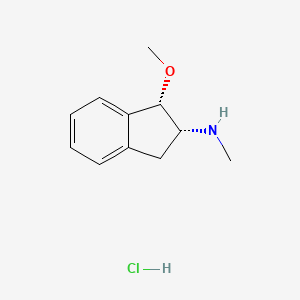
3-(3-hydroxy-4,5,6,7-tetrahydro-1H-indazol-1-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-hydroxy-4,5,6,7-tetrahydro-1H-indazol-1-yl)propanoic acid, also known as HITA, is a synthetic compound that has been developed as a potential drug candidate for a variety of medical applications. This compound is a derivative of the natural amino acid proline and has been shown to have a range of biochemical and physiological effects. In We will also list as many future directions as possible for the research on this compound.
Mechanism of Action
The mechanism of action of 3-(3-hydroxy-4,5,6,7-tetrahydro-1H-indazol-1-yl)propanoic acid involves its interaction with specific receptors in cells. 3-(3-hydroxy-4,5,6,7-tetrahydro-1H-indazol-1-yl)propanoic acid has been shown to bind to the sigma-1 receptor, which is involved in various cellular processes such as cell survival, proliferation, and differentiation. 3-(3-hydroxy-4,5,6,7-tetrahydro-1H-indazol-1-yl)propanoic acid also inhibits the activity of enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and tissue remodeling.
Biochemical and Physiological Effects
3-(3-hydroxy-4,5,6,7-tetrahydro-1H-indazol-1-yl)propanoic acid has a range of biochemical and physiological effects, some of which include:
1. Inhibition of cancer cell proliferation: 3-(3-hydroxy-4,5,6,7-tetrahydro-1H-indazol-1-yl)propanoic acid induces apoptosis in cancer cells and inhibits the activity of enzymes that are involved in cancer cell proliferation.
2. Neuroprotection: 3-(3-hydroxy-4,5,6,7-tetrahydro-1H-indazol-1-yl)propanoic acid reduces oxidative stress and inflammation in the brain, which may be beneficial in the treatment of neurodegenerative diseases.
3. Anti-inflammatory effects: 3-(3-hydroxy-4,5,6,7-tetrahydro-1H-indazol-1-yl)propanoic acid inhibits the activity of enzymes such as COX-2 and MMPs, which are involved in inflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(3-hydroxy-4,5,6,7-tetrahydro-1H-indazol-1-yl)propanoic acid in lab experiments is its specificity for the sigma-1 receptor, which allows researchers to study the effects of this receptor in various cellular processes. However, one of the limitations of using 3-(3-hydroxy-4,5,6,7-tetrahydro-1H-indazol-1-yl)propanoic acid is its low yield in the synthesis process, which may limit its availability for research purposes.
Future Directions
Some of the future directions for research on 3-(3-hydroxy-4,5,6,7-tetrahydro-1H-indazol-1-yl)propanoic acid include:
1. Development of more efficient synthesis methods to increase the yield of 3-(3-hydroxy-4,5,6,7-tetrahydro-1H-indazol-1-yl)propanoic acid.
2. Further studies on the mechanism of action of 3-(3-hydroxy-4,5,6,7-tetrahydro-1H-indazol-1-yl)propanoic acid, particularly its interaction with the sigma-1 receptor.
3. Investigation of the potential therapeutic applications of 3-(3-hydroxy-4,5,6,7-tetrahydro-1H-indazol-1-yl)propanoic acid in other areas such as autoimmune diseases and infectious diseases.
4. Development of 3-(3-hydroxy-4,5,6,7-tetrahydro-1H-indazol-1-yl)propanoic acid derivatives with improved pharmacological properties.
Conclusion
In conclusion, 3-(3-hydroxy-4,5,6,7-tetrahydro-1H-indazol-1-yl)propanoic acid is a synthetic compound that has shown potential as a drug candidate for various medical applications. Its specificity for the sigma-1 receptor and its range of biochemical and physiological effects make it an attractive target for further research. However, more studies are needed to fully understand its mechanism of action and to explore its potential therapeutic applications.
Synthesis Methods
The synthesis of 3-(3-hydroxy-4,5,6,7-tetrahydro-1H-indazol-1-yl)propanoic acid involves a multi-step process that begins with the reaction of proline with formaldehyde and acetaldehyde to form the intermediate compound 3-(3-formyl-4,5,6,7-tetrahydro-1H-indazol-1-yl)propanoic acid. This intermediate is then reduced with sodium borohydride to produce 3-(3-hydroxy-4,5,6,7-tetrahydro-1H-indazol-1-yl)propanoic acid. The overall yield of this process is approximately 20%.
Scientific Research Applications
3-(3-hydroxy-4,5,6,7-tetrahydro-1H-indazol-1-yl)propanoic acid has been the subject of extensive research in recent years due to its potential therapeutic applications. Some of the areas where 3-(3-hydroxy-4,5,6,7-tetrahydro-1H-indazol-1-yl)propanoic acid has been studied include:
1. Cancer: 3-(3-hydroxy-4,5,6,7-tetrahydro-1H-indazol-1-yl)propanoic acid has been shown to inhibit the growth of cancer cells in vitro and in vivo. It achieves this by inducing apoptosis in cancer cells and inhibiting the activity of enzymes that are involved in cancer cell proliferation.
2. Neuroprotection: 3-(3-hydroxy-4,5,6,7-tetrahydro-1H-indazol-1-yl)propanoic acid has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. It achieves this by reducing oxidative stress and inflammation in the brain.
3. Cardiovascular diseases: 3-(3-hydroxy-4,5,6,7-tetrahydro-1H-indazol-1-yl)propanoic acid has been shown to have anti-inflammatory and anti-atherosclerotic effects in animal models of cardiovascular diseases. It achieves this by reducing the activity of enzymes that are involved in the development of atherosclerosis.
properties
IUPAC Name |
3-(3-oxo-4,5,6,7-tetrahydro-2H-indazol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c13-9(14)5-6-12-8-4-2-1-3-7(8)10(15)11-12/h1-6H2,(H,11,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMCEZRRAOMXAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NN2CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-{2-fluoro-5-[2-(N-methylprop-2-enamido)acetamido]phenyl}carbamate](/img/structure/B7450752.png)
![tert-butyl N-methyl-N-[1-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]propan-2-yl]carbamate](/img/structure/B7450766.png)
![N-[1-(1H-1,3-benzodiazol-2-yl)-2-methylpropyl]prop-2-enamide](/img/structure/B7450768.png)
![N,N-dimethyl-2-{[4-phenyl-1-(prop-2-enoyl)piperidin-4-yl]formamido}acetamide](/img/structure/B7450778.png)
![2,4-dioxo-3-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]-1H-pyrimidine-5-carbonitrile](/img/structure/B7450794.png)

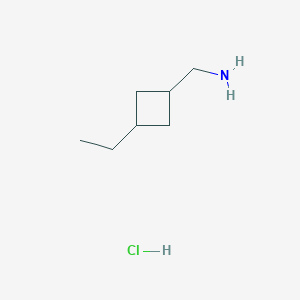
![1-{4-[3-(Difluoromethoxy)azetidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B7450825.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B7450831.png)
